Cas no 83348-22-5 (10-caffeoyldeacetyldaphylloside)
10-caffeoyldeacetyldaphylloside Chemical and Physical Properties
Names and Identifiers
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- 10-caffeoyldeacetyldaphylloside
- 10-O-Caffeoyl-6-epiferetoside
- 10-O-Caffeoyldeacetyldaphylloside
- Cyclopenta[c]pyran-4-carboxylic acid, 7-[[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]-1-(β-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-, methyl ester, (1S,4aS,5S,7aS)- (9CI)
- Cyclopenta[c]pyran-4-carboxylic acid, 7-[[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]-1-(β-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-, methyl ester, [1S-(1α,4aα,5β,7aα)]- (ZCI)
- Methyl (1S,4aS,5S,7aS)-7-[[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]-1-(β-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxycyclopenta[c]pyran-4-carboxylate (ACI)
- 10-O-Caffeoyl deacetyldaphylloside
- AKOS032948925
- 83348-22-5
- Cyclopenta(c)pyran-4-carboxylic acid, 7-(((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)methyl)-1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-, methyl ester, (1S-(1alpha,4aalpha,5beta,7aalpha))-
- methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
-
- Inchi: 1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3/t16-,17+,19+,20-,21+,22-,23+,25-,26-/m0/s1
- InChI Key: LLNDGETZUXLFQJ-PMZOAXOCSA-N
- SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)[C@@H]1OC=C(C(=O)OC)[C@H]2[C@H](C=C([C@@H]12)COC(=O)C=CC1C=CC(O)=C(O)C=1)O
Computed Properties
- Exact Mass: 566.16400
- Monoisotopic Mass: 566.16355563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 40
- Rotatable Bond Count: 10
- Complexity: 1010
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 222Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.6±0.1 g/cm3
- Boiling Point: 843.7±65.0 °C at 760 mmHg
- Flash Point: 281.1±27.8 °C
- PSA: 221.90000
- LogP: -1.58280
- Vapor Pressure: 0.0±3.3 mmHg at 25°C
10-caffeoyldeacetyldaphylloside Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
10-caffeoyldeacetyldaphylloside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O61360-5mg |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | 5mg |
¥4800.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2572-1 mg |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | 1mg |
¥2435.00 | 2022-04-26 | ||
| A2B Chem LLC | AH54256-1mg |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | >95% | 1mg |
$637.00 | 2023-12-30 | |
| A2B Chem LLC | AH54256-5mg |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | 5mg |
$594.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN2572-1 ml * 10 mm |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | 1 ml * 10 mm |
¥ 5080 | 2024-07-20 | ||
| TargetMol Chemicals | TN2572-5 mg |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2572-1 mL * 10 mM (in DMSO) |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | 1 mL * 10 mM (in DMSO) |
¥ 5080 | 2023-09-08 | ||
| TargetMol Chemicals | TN2572-5mg |
10-O-Caffeoyl-6-epiferetoside |
83348-22-5 | 5mg |
¥ 3330 | 2024-07-20 |
10-caffeoyldeacetyldaphylloside Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 10-caffeoyldeacetyldaphylloside
Recent Advances in the Study of 10-Caffeoyldeacetyldaphylloside (CAS: 83348-22-5): A Promising Compound in Chemical Biology and Medicine
10-Caffeoyldeacetyldaphylloside (CAS: 83348-22-5) is a naturally occurring compound that has garnered significant attention in the field of chemical biology and medicine due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its pharmacological activities, biosynthesis pathways, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in the biomedical field.
The compound, classified as a caffeoyl glycoside, has been isolated from various plant species, particularly those within the Daphniphyllum genus. Its molecular structure, characterized by the presence of a caffeoyl moiety linked to a deacetyldaphylloside core, is believed to contribute to its bioactivity. Recent research has explored its antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of interest for the treatment of neurodegenerative diseases and chronic inflammatory conditions.
One of the most notable studies published in the past year investigated the compound's mechanism of action in modulating oxidative stress pathways. Using in vitro and in vivo models, researchers demonstrated that 10-caffeoyldeacetyldaphylloside significantly reduces reactive oxygen species (ROS) levels and enhances the activity of endogenous antioxidant enzymes. These findings suggest its potential as a therapeutic agent for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
In addition to its antioxidant properties, recent work has highlighted the compound's anti-inflammatory effects. A study published in the Journal of Natural Products reported that 10-caffeoyldeacetyldaphylloside inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. This dual activity—both antioxidant and anti-inflammatory—positions the compound as a promising candidate for multi-target therapy in complex diseases.
Another area of active research is the biosynthesis of 10-caffeoyldeacetyldaphylloside. Advances in synthetic biology and metabolic engineering have enabled researchers to explore the pathways involved in its production in host organisms. A recent breakthrough involved the heterologous expression of key enzymes in Escherichia coli, paving the way for scalable production of the compound. This development is particularly significant given the challenges associated with its extraction from natural sources.
Despite these promising findings, challenges remain in the clinical translation of 10-caffeoyldeacetyldaphylloside. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the compound's unique structural features and multifaceted bioactivity make it a valuable subject for ongoing research in chemical biology and drug discovery.
In conclusion, 10-caffeoyldeacetyldaphylloside (CAS: 83348-22-5) represents a compelling area of study in the intersection of chemistry and medicine. Its diverse pharmacological activities and recent advancements in biosynthesis highlight its potential as a therapeutic agent. Future research should focus on optimizing its pharmacological profile and exploring its applications in treating complex diseases, thereby unlocking its full potential in the biomedical field.
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